molecular formula C11H21NO5 B14763545 Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

Cat. No.: B14763545
M. Wt: 247.29 g/mol
InChI Key: VMKSKORGKQPVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is a complex organic compound that belongs to the class of esters This compound is characterized by its unique structure, which includes an ethyl ester group, a propanoate backbone, and a substituted butanoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate typically involves the esterification of 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid with ethanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems can be employed to enhance the yield and purity of the product. The use of high-purity starting materials and stringent reaction controls are essential to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form ketones or carboxylic acids.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the ester group.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-[(2,4-Dihydroxy-3,3-dimethylbutanoyl)amino]propanoic acid: A closely related compound with similar structural features but lacking the ethyl ester group.

    Calcium bis(3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate):

Uniqueness

Ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate is unique due to its ester group, which imparts different chemical properties and reactivity compared to its acid or salt counterparts. This uniqueness makes it valuable in specific synthetic and research applications.

Properties

Molecular Formula

C11H21NO5

Molecular Weight

247.29 g/mol

IUPAC Name

ethyl 3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate

InChI

InChI=1S/C11H21NO5/c1-4-17-8(14)5-6-12-10(16)9(15)11(2,3)7-13/h9,13,15H,4-7H2,1-3H3,(H,12,16)

InChI Key

VMKSKORGKQPVAO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC(=O)C(C(C)(C)CO)O

Origin of Product

United States

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